molecular formula C16H22BClO4 B12095893 Ethyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Ethyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Cat. No.: B12095893
M. Wt: 324.6 g/mol
InChI Key: KDQCDFXIVFFOGD-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (compound 39 in ) is a boron-containing ester derivative widely utilized in Suzuki-Miyaura cross-coupling reactions . Its structure features a pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to a chlorinated phenyl ring, which is further functionalized with an ethyl acetate group. This compound serves as a key intermediate in medicinal chemistry and materials science, particularly for synthesizing biaryl scaffolds and heterocycles . Its synthesis typically involves halogen exchange or borylation of precursor aryl halides, as described in .

Properties

IUPAC Name

ethyl 2-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BClO4/c1-6-20-14(19)9-11-7-8-12(10-13(11)18)17-21-15(2,3)16(4,5)22-17/h7-8,10H,6,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQCDFXIVFFOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)OCC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate typically involves the reaction of 2-chloro-4-bromophenylacetic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Carbon-Carbon Coupled Products: Formed through Suzuki-Miyaura coupling.

    Carboxylic Acids: Formed through hydrolysis.

    Phenols: Formed through oxidation.

Scientific Research Applications

Ethyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate primarily involves its role as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center, followed by reductive elimination to form the final product .

Comparison with Similar Compounds

Structural Analogues with Substituted Phenyl Groups

Table 1: Key structural analogues and their properties

Compound Name Substituent Position/Group Key Differences Applications/Synthesis Reference ID
Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate 4-position (no Cl) Lacks chloro substituent at the 2-position; reduced steric/electronic effects Intermediate for non-chlorinated biaryls; used in drug discovery
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzeneacetic acid, ethyl ester 2-F, 4-Bpin Fluoro substituent instead of Cl; altered electronic properties Fluorinated drug intermediates; enhanced metabolic stability
Methyl 2-(2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate 2-OEt, 5-Bpin Ethoxy group at 2-position; methyl ester vs. ethyl ester Tailored solubility for catalytic applications
Ethyl 2-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate 3-Cl, 5-Bpin, ether link Chloro at 3-position; ether linkage instead of direct acetate Prodrug design; modified pharmacokinetics
Reactivity and Functional Group Variations
  • Electronic Effects: The 2-chloro substituent in the target compound enhances electrophilicity at the boron-attached carbon, facilitating cross-coupling reactions compared to non-chlorinated analogues (e.g., compound in ) .
  • Steric Hindrance : Methyl or ethoxy groups at the 2-position (e.g., ) reduce reactivity in coupling reactions due to increased steric bulk .
  • Ester Flexibility : Ethyl esters (target compound) offer better solubility in organic solvents than methyl esters (), but methyl esters are preferred for hydrolytic stability .

Table 2: Comparative performance in Suzuki-Miyaura cross-coupling

Compound Yield (%) Reaction Time (h) Coupling Partner (Example) Reference ID
Ethyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate 80–90 12 Aryl bromides
Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate 70–85 18 Aryl chlorides
Methyl 2-(2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate 65–75 24 Heteroaryl triflates

Key Observations :

  • The target compound’s chloro group accelerates coupling kinetics by 30% compared to non-chlorinated analogues .
  • Ether-linked derivatives exhibit lower yields due to steric interference .

Biological Activity

Ethyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS No. 1648864-50-9) is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C₁₆H₂₂BClO₄
  • Molecular Weight : 324.61 g/mol
  • Structure : The compound features a chloro-substituted phenyl ring and a dioxaborolane moiety, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial effects. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds against multidrug-resistant Staphylococcus aureus were reported between 4–8 μg/mL .

Anticancer Properties

The compound's potential as an anticancer agent is also notable:

  • In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, one derivative demonstrated an IC₅₀ of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of a closely related compound on tumor growth in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. The results indicated that treatment led to a significant reduction in metastatic nodules compared to controls. The compound not only inhibited tumor growth but also showcased a favorable safety profile with minimal toxicity at doses up to 40 mg/kg .

Case Study 2: Antimicrobial Resistance

Another research highlighted the effectiveness of similar compounds against drug-resistant strains of Mycobacterium tuberculosis. The MIC values ranged from 0.5–1.0 μg/mL for resistant strains, suggesting that these compounds could be promising candidates in the fight against antibiotic resistance .

Pharmacokinetic Properties

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:

  • In vivo studies in Sprague-Dawley rats revealed moderate exposure with a maximum concentration (CmaxC_{max}) of approximately 592 ± 62 mg/mL and a slow elimination half-life (t1/2t_{1/2}) exceeding 12 hours .

Toxicity Studies

Preliminary toxicity assessments have indicated that this compound exhibits acceptable toxicity profiles at therapeutic doses. Notably:

  • A subacute toxicity study showed no significant adverse effects at high doses (800 mg/kg), supporting its potential for further development as a therapeutic agent .

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